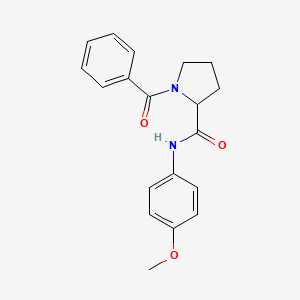![molecular formula C15H11NO7 B6107284 4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B6107284.png)
4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one, commonly known as HNPA, is a synthetic compound that belongs to the class of pyranones. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
作用機序
The exact mechanism of action of HNPA is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
HNPA has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various inflammatory diseases. Additionally, HNPA has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
HNPA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits low toxicity and can be used at relatively low concentrations. However, HNPA has some limitations, including its limited solubility in water and its potential to undergo degradation under certain conditions.
将来の方向性
There are several future directions for research on HNPA. One area of interest is the development of HNPA-based fluorescent probes for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of HNPA and its potential applications in the treatment of various diseases. Finally, the synthesis and characterization of novel HNPA derivatives may lead to the development of new materials with unique properties.
合成法
HNPA can be synthesized by the reaction of 4-hydroxy-3-nitrobenzaldehyde with 4-hydroxycoumarin in the presence of a base catalyst. This reaction results in the formation of HNPA as a yellow crystalline solid.
科学的研究の応用
HNPA has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. HNPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been used in the synthesis of various organic compounds and materials.
特性
IUPAC Name |
4-hydroxy-3-[(E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO7/c1-8-6-13(19)14(15(20)23-8)12(18)5-3-9-2-4-11(17)10(7-9)16(21)22/h2-7,17,19H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYBACCETRXSEX-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-(2,2-dimethylpropyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6107206.png)
![methyl 2-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B6107213.png)
![3-pyridinyl{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}methanol](/img/structure/B6107218.png)

![1-[(4-methylphenyl)acetyl]pyrrolidine](/img/structure/B6107233.png)
![2-methoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6107240.png)
![N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6107246.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6107263.png)
![1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6107271.png)
![2-(1-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B6107279.png)
![N,N-diethyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6107291.png)
![{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6107298.png)
![2-(3-chlorophenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6107301.png)